molecular formula C12H13FN2O B3088038 1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 118049-03-9

1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B3088038
CAS No.: 118049-03-9
M. Wt: 220.24 g/mol
InChI Key: CMFVCYMYVGRETF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic compound belonging to the pyrazolone class. This compound is characterized by the presence of a fluorophenyl group, a propyl chain, and a dihydropyrazolone core. Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves a multi-step process. One common method includes the reaction of 4-fluoroacetophenone with propylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired pyrazolone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted pyrazoles and dihydropyrazolones.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Research has focused on its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The dihydropyrazolone core is crucial for the compound’s biological activity, as it interacts with key amino acid residues in the target proteins.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one can be compared with other pyrazolone derivatives, such as:

    1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Known for its analgesic and antipyretic properties.

    1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one: Similar in structure but with a chlorine substituent, leading to different biological activities.

    1-(4-Methylphenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one: The methyl group substitution results in variations in pharmacokinetic properties. The uniqueness of this compound lies in its fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-propyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFVCYMYVGRETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

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